2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride
Overview
Description
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is a chemical compound with the molecular formula C10H16ClN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride typically involves the reaction of 2-methylpyrazine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize a column packed with a catalyst, such as Raney® nickel, and a low boiling point alcohol as the solvent .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a kinase inhibitor and its potential use in drug discovery.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the modulation of various cellular processes, such as cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyridine: This compound has a similar structure but contains a pyridine ring instead of a pyrazine ring.
2-Methyl-3-(pyrrolidin-2-ylmethoxy)-pyrazine: This compound is similar but lacks the hydrochloride salt form.
Uniqueness
2-Methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine hydrochloride is unique due to its specific combination of a pyrazine ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
2-methyl-3-(pyrrolidin-2-ylmethoxy)pyrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-8-10(13-6-5-11-8)14-7-9-3-2-4-12-9;/h5-6,9,12H,2-4,7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULBYRSNGDSAQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-03-0 | |
Record name | Pyrazine, 2-methyl-3-(2-pyrrolidinylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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